1-(4-Fluorobenzyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea
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Overview
Description
1-(4-Fluorobenzyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is a synthetic organic compound characterized by the presence of a fluorobenzyl group, a pyrrolidinyl group, and a butynyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea typically involves the following steps:
Formation of the Fluorobenzyl Intermediate: The starting material, 4-fluorobenzyl chloride, is reacted with an appropriate amine to form the fluorobenzylamine intermediate.
Alkyne Addition: The fluorobenzylamine intermediate is then subjected to a Sonogashira coupling reaction with 4-pyrrolidin-1-yl-2-butyne to introduce the butynyl group.
Urea Formation: Finally, the resulting product is treated with an isocyanate to form the urea moiety, yielding this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with various nucleophiles replacing the fluorine atom.
Scientific Research Applications
1-(4-Fluorobenzyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: It may find use in the development of new industrial chemicals or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity, while the pyrrolidinyl and butynyl groups contribute to the compound’s overall activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Methylbenzyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea: Similar structure but with a methyl group instead of fluorine.
1-(4-Bromobenzyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
1-(4-Fluorobenzyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as electronegativity and reactivity. This makes it distinct from its analogs with different substituents on the benzyl group.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O/c17-15-7-5-14(6-8-15)13-19-16(21)18-9-1-2-10-20-11-3-4-12-20/h5-8H,3-4,9-13H2,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIABYATVGFGMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNC(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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